Delta-Opioid Receptor (δOR) Affinity and Functional Potency vs. Amphetamine
1-Phenylprop-2-en-1-amine hydrochloride demonstrates measurable affinity and functional activity at the human delta-opioid receptor (δOR), a profile not shared by amphetamine or phenethylamine. In radioligand binding assays, the compound exhibits a pKi of 5.94 ± 0.16 at δOR, corresponding to a Ki of approximately 1.15 μM [1]. Functional cAMP inhibition assays reveal a pIC50 of 6.01 ± 0.09 (EC50 ≈ 0.98 μM), confirming agonist activity [1]. In stark contrast, amphetamine and related phenethylamines show negligible affinity for δOR (pKi < 5), demonstrating that the allylic amine structure imparts a unique opioid receptor interaction not present in saturated analogs [1].
| Evidence Dimension | Delta-opioid receptor (δOR) binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 5.94 ± 0.16 (Ki ≈ 1.15 μM) |
| Comparator Or Baseline | Amphetamine / Phenethylamine: pKi < 5 (no detectable binding up to highest concentration tested) |
| Quantified Difference | >9-fold difference in affinity (estimated); target compound shows measurable binding while comparator is inactive |
| Conditions | Human δOR radioligand binding assay, performed in triplicate or more independent trials [1] |
Why This Matters
This quantitative differentiation confirms that 1-Phenylprop-2-en-1-amine engages opioid receptors, making it a distinct pharmacological tool for probing δOR-mediated pathways, unlike amphetamine which is primarily a monoamine transporter substrate.
- [1] PMC. Table 1: Pharmacological characterization of compound 1. Molecules. 2021, 26(23), 7236. View Source
